molecular formula C14H14N2O3S B14702087 N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide CAS No. 23436-62-6

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide

Cat. No.: B14702087
CAS No.: 23436-62-6
M. Wt: 290.34 g/mol
InChI Key: MDFYWEIVVYIYEM-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with acetoacetic ester under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide is unique due to its specific substituents, which confer distinct biological activities. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

CAS No.

23436-62-6

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide

InChI

InChI=1S/C14H14N2O3S/c1-9(17)7-13(18)16-14-15-12(8-20-14)10-3-5-11(19-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,15,16,18)

InChI Key

MDFYWEIVVYIYEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC

Origin of Product

United States

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